Cas no 85363-04-8 (N-Boc-2-aminoacetonitrile)

N-Boc-2-aminoacetonitrile structure
N-Boc-2-aminoacetonitrile structure
Product name:N-Boc-2-aminoacetonitrile
CAS No:85363-04-8
MF:C7H12N2O2
Molecular Weight:156.182381629944
MDL:MFCD00239390
CID:60869
PubChem ID:24868044

N-Boc-2-aminoacetonitrile 化学的及び物理的性質

名前と識別子

    • N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
    • 2-(Boc-amino)acetonitrile
    • BOC-2-AMINOACETONITRILE (N-TERT-BUTOXYCARBONYL)-2-AMINOACETONITRILE)
    • N-Boc-2-aminoacetonitrile
    • tert-Butyl (cyanomethyl)carbamate
    • tert-butyl N-(cyanomethyl)carbamate
    • Carbamicacid, (cyanomethyl)-, 1,1-dimethylethyl ester (9CI)
    • (tert-Butoxycarbonylamino)acetonitrile
    • N-tert-Butoxycarbonylaminoacetonitrile
    • tert-Butyl cyanomethylcarbamate
    • N-Boc-aminoacetonitrile
    • Carbamic acid, (cyanomethyl)-, 1,1-dimethylethyl ester
    • SMZKPZXYDDZDJG-UHFFFAOYSA-N
    • Boc-Gly-Nitrile
    • zlchem 1061
    • (N-Boc-amino)acetonitrile
    • tert-Butyl cyanomethylcarbamate #
    • ZLD0527
    • N1N445
    • KM2316
    • (tert-butoxycarbonylamino)acetonitr
    • 1,1-Dimethylethyl N-(cyanomethyl)carbamate (ACI)
    • Carbamic acid, (cyanomethyl)-, 1,1-dimethylethyl ester (9CI)
    • MDL: MFCD00239390
    • インチ: 1S/C7H12N2O2/c1-7(2,3)11-6(10)9-5-4-8/h5H2,1-3H3,(H,9,10)
    • InChIKey: SMZKPZXYDDZDJG-UHFFFAOYSA-N
    • SMILES: N#CCNC(OC(C)(C)C)=O

計算された属性

  • Exact Mass: 156.089878g/mol
  • Surface Charge: 0
  • XLogP3: 0.7
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 3
  • 回転可能化学結合数: 3
  • Exact Mass: 156.089878g/mol
  • 単一同位体質量: 156.089878g/mol
  • Topological Polar Surface Area: 62.1Ų
  • Heavy Atom Count: 11
  • 複雑さ: 184
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • 互变异构体数量: 2

じっけんとくせい

  • Color/Form: 未確定
  • 密度みつど: 1.1832 (rough estimate)
  • ゆうかいてん: 53-57 °C (lit.)
  • Boiling Point: 186 °C(lit.)
  • フラッシュポイント: 華氏度:235.4°F
    摂氏度:113°C
  • Refractive Index: 1.4880 (estimate)
  • PSA: 62.12000
  • LogP: 1.42558
  • Solubility: 未確定

N-Boc-2-aminoacetonitrile Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H302-H312-H332
  • Warning Statement: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22
  • セキュリティの説明: S36
  • 危険物標識: Xn
  • 储存条件:Store at room temperature
  • Risk Phrases:R20/21/22

N-Boc-2-aminoacetonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-Boc-2-aminoacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063264-5g
tert-Butyl (cyanomethyl)carbamate
85363-04-8 98%
5g
¥60.00 2024-07-28
TRC
B619535-1g
N-Boc-2-aminoacetonitrile
85363-04-8
1g
$ 75.00 2023-04-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019810-100g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
100g
¥515.00 2024-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063264-10g
tert-Butyl (cyanomethyl)carbamate
85363-04-8 98%
10g
¥99.00 2024-07-28
Enamine
EN300-54074-0.25g
tert-butyl N-(cyanomethyl)carbamate
85363-04-8 95%
0.25g
$19.0 2023-07-07
eNovation Chemicals LLC
D565439-1g
N-(Tert-Butoxycarbonyl)-2-Aminoacetonitrile
85363-04-8 97%
1g
$130 2024-05-23
ChemScence
CS-W005639-10g
tert-Butyl (cyanomethyl)carbamate
85363-04-8 99.79%
10g
$36.0 2022-04-26
Fluorochem
092629-10g
N-(Tert-butoxycarbonyl)-2-aminoacetonitrile
85363-04-8 95%
10g
£54.00 2022-03-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019810-25g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
25g
¥158.00 2024-07-10
eNovation Chemicals LLC
D692302-100g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
100g
$100 2024-07-20

N-Boc-2-aminoacetonitrile 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, 60 °C
Reference
2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases
Chen, Pinhong; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(19), 6229-6232

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
A convenient large scale synthesis of N-BOC-ethylenediamine
Ravikumar, Vasulinga T., Synthetic Communications, 1994, 24(12), 1767-72

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, reflux
Reference
Fast and pH-Independent Elimination of trans-Cyclooctene by Using Aminoethyl-Functionalized Tetrazines
Sarris, Alexi J. C.; et al, Chemistry - A European Journal, 2018, 24(68), 18075-18081

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water
Reference
2-Aminoacetonitrile
Tauber, Johannes; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-4

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis of Substituted Azabicycloalkanes
Kuenburg, Bernhard, 1991, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Dichloromethane ;  5 min, rt
1.2 Catalysts: Trimethylsilyl triflate ;  < 5 min, rt; 30 min, rt
2.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
Reference
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water
2.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran
Reference
A convenient and general method for the preparation of tert-butoxycarbonylaminoalkanenitriles and their conversion to mono-tert-butoxycarbonylalkanediamines
Houssin, Raymond; et al, Synthesis, 1988, (3), 259-61

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, 60 °C
Reference
Cooperative Metal-Coordination and Ion Pairing in Tripeptide Recognition
Wright, Aaron T.; et al, Organic Letters, 2004, 6(9), 1341-1344

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  20 min, -10 °C
1.2 Reagents: Ammonia Solvents: Water ;  4 h
2.1 Reagents: Pyridine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, -10 °C
Reference
Synthesis of Boc-amino tetrazoles derived from α-amino acids
Sureshbabu, Vommina V.; et al, Synthetic Communications, 2009, 39(3), 395-406

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ;  30 min, rt
Reference
Primary amides as selective inhibitors of cathepsin K
Leger, Serge; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4328-4332

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
Reference
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

Synthetic Circuit 12

Reaction Conditions
1.1 30 min, rt → reflux; rt; 30 min, rt → 0 °C
2.1 Solvents: Dichloromethane ;  5 min, rt
2.2 Catalysts: Trimethylsilyl triflate ;  < 5 min, rt; 30 min, rt
3.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
Reference
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ;  10 min, rt; 12 h, rt
1.2 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Water ;  15 min, rt
1.3 Solvents: Ethyl acetate ;  15 min, rt
Reference
Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis
Ramirez, Nieves P.; et al, Organic Letters, 2019, 21(5), 1368-1373

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran
Reference
A convenient and general method for the preparation of tert-butoxycarbonylaminoalkanenitriles and their conversion to mono-tert-butoxycarbonylalkanediamines
Houssin, Raymond; et al, Synthesis, 1988, (3), 259-61

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Dimethylformamide
1.2 Reagents: Potassium carbonate
1.3 Reagents: Trifluoroacetic acid
Reference
The Aza-[2,3]-Wittig Sigmatropic Rearrangement of Acyclic Amines: Scope and Limitations of Silicon Assistance
Anderson, James C.; et al, Journal of Organic Chemistry, 2000, 65(26), 9152-9156

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -15 °C; 25 min, -15 °C
1.2 Reagents: Ammonia Solvents: Water ;  3 h, 0 °C
1.3 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3
2.1 Reagents: Trifluoroacetic anhydride Solvents: Pyridine ;  0 °C; 2.5 h, 0 °C
Reference
Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids
Camacho, Cristian M.; et al, RSC Advances, 2021, 11(47), 29741-29751

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
2.2 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water
3.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran
Reference
A convenient and general method for the preparation of tert-butoxycarbonylaminoalkanenitriles and their conversion to mono-tert-butoxycarbonylalkanediamines
Houssin, Raymond; et al, Synthesis, 1988, (3), 259-61

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Pyridine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, -10 °C
Reference
Synthesis of Boc-amino tetrazoles derived from α-amino acids
Sureshbabu, Vommina V.; et al, Synthetic Communications, 2009, 39(3), 395-406

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Acetic acid ,  Water ;  4 h, reflux
2.1 30 min, rt → reflux; rt; 30 min, rt → 0 °C
3.1 Solvents: Dichloromethane ;  5 min, rt
3.2 Catalysts: Trimethylsilyl triflate ;  < 5 min, rt; 30 min, rt
4.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
Reference
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

N-Boc-2-aminoacetonitrile Raw materials

N-Boc-2-aminoacetonitrile Preparation Products

N-Boc-2-aminoacetonitrile 関連文献

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